molecular formula C11H13ClO2 B1266131 4-Butoxybenzoyl chloride CAS No. 33863-86-4

4-Butoxybenzoyl chloride

Cat. No. B1266131
CAS RN: 33863-86-4
M. Wt: 212.67 g/mol
InChI Key: KMGCTFHTBKBITO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Butoxybenzoyl chloride involves the reaction of 4-butoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl2) in the presence of a catalyst, such as dimethylformamide (DMF), which acts as a solvent and catalyst in the chlorination process. This reaction is an example of acyl chloride formation, where the carboxylic acid group is converted into an acyl chloride, making it more reactive for subsequent chemical reactions.

Molecular Structure Analysis

The molecular structure of 4-Butoxybenzoyl chloride is characterized by X-ray diffraction and NMR spectroscopy. The butoxy group is extended in the gauche-conformation, and the benzoyl group is directly connected to the oxygen atom of the butoxy group. This configuration enhances the molecule's reactivity and solubility in organic solvents, making it suitable for various chemical syntheses.

Chemical Reactions and Properties

4-Butoxybenzoyl chloride reacts with alcohols, amines, and phenols, forming esters, amides, and phenyl ethers, respectively. These reactions are facilitated by the presence of the acyl chloride group, which is highly reactive towards nucleophilic substitution reactions. The compound's reactivity is further influenced by the butoxy group, which can participate in various organic transformations, including polymerization reactions.

Physical Properties Analysis

The physical properties of 4-Butoxybenzoyl chloride, such as melting point, boiling point, and solubility, are critical for its application in organic synthesis. It is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents like dichloromethane, toluene, and ether. Its volatility and reactivity require careful handling and storage under inert conditions to prevent hydrolysis.

Chemical Properties Analysis

The chemical properties of 4-Butoxybenzoyl chloride are defined by its functional groups. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in acylation reactions, where it is used to introduce the butoxybenzoyl moiety into target molecules, enhancing their chemical diversity and complexity.

References (Sources)

Scientific Research Applications

Synthesis of Polyacetylenes

A new ionic polyacetylene with benzoyl functional groups was synthesized using 4-butoxybenzoyl chloride. This process, which did not require any additional initiator or catalyst, resulted in a polymer with a conjugated polyene backbone and distinct photoluminescence properties, showing potential in material science and optoelectronics (Gal, Jin, & Park, 2008).

Catalytic Oxidation in Fuel Desulfurization

In the field of energy and environmental science, 4-butoxybenzoyl chloride contributed to the synthesis of redox ionic liquids based on iron chloride. These were used for the catalytic oxidation desulfurization of fuels, achieving high sulfur removal rates under mild conditions (Li et al., 2009).

Safety And Hazards

4-Butoxybenzoyl chloride is a hazardous compound. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-butoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGCTFHTBKBITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187496
Record name 4-Butoxybenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxybenzoyl chloride

CAS RN

33863-86-4
Record name 4-Butoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33863-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxybenzoyl chloride
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Record name 4-Butoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-butoxybenzoyl chloride
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Record name 4-BUTOXYBENZOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A solution of 5 g of para-n-butoxy benzoic acid is refluxed for 2 hours in 8 ml of thionyl chloride. The thionyl chloride is then distilled, followed by distillation under reduced pressure and under a dry nitrogen stream of the expected acid chloride. In this way para-n-butoxy benzoic acid chloride of the following formula is obtained: ##STR36##
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
YS Gal, SH Jin, JW Park - Journal of applied polymer science, 2008 - Wiley Online Library
… of 2-ethynylpyridine with 4-butoxybenzoyl chloride without any … (1.0 g, 9.70 mmol) and 4-butoxybenzoyl chloride (2.06 g, 9.70 … of 2-ethynylpyridine with 4-butoxybenzoyl chloride in DMF …
Number of citations: 14 onlinelibrary.wiley.com
제갈영순, 진성호, 박종욱 - 한국고분자학회학술대회연구논문초록집, 2007 - cheric.org
… 초록 We firstly synthesized new ionic polyacetylene with benzoyl functional group by the activation polymerization of 2-ethynylpyridine by 4-butoxybenzoyl chloride without any …
Number of citations: 2 www.cheric.org
이수지, 진성호, 제갈영순, 박종욱 - 한국공업화학회연구논문 …, 2015 - papersearch.net
… A new ionic polyacetylene with benzoyl functional groups was synthesized by the activation polymerization of 2-ethynylpyridine with 4-butoxybenzoyl chloride without any additional …
Number of citations: 0 papersearch.net
V Gayathri, RTB Sheyara, N Devassy… - Journal of Applied …, 2022 - Wiley Online Library
… , BHET was further transformed into its dibenzoylated derivative, bis(2-([4-Butoxy benzoyl]oxy)ethyl) terephthalate (BBET) by successive benzoylation using 4-butoxybenzoyl chloride. …
Number of citations: 2 onlinelibrary.wiley.com
제갈영순, 이원철, 진성호, 김상율 - 한국고분자학회학술대회연구논문 …, 2008 - cheric.org
… 초록 A new ionic polyacetylene with benzoyl functional group was synthesized by the activation polymerization of 2-ethynylpyridine by 4-butoxybenzoyl chloride without any additional …
Number of citations: 2 www.cheric.org
JCW Chien - Propulsion, 1988 - spiedigitallibrary.org
… 4- Methoxybenzoyl chloride was distilled at 117 -118 C /14 mm, 4- butoxybenzoyl chloride was distilled at 160 C /8 mm, and 4- hydroxybenzoic acid was dried at 85 C in vacuo for 1 h, …
Number of citations: 2 www.spiedigitallibrary.org
W Mormann, J Zimmermann - Liquid Crystals, 1995 - Taylor & Francis
… Hydroquinone, 4-methoxyphenol, and 4-butoxyphenol were purchased from Janssen, 4-Butoxybenzoyl chloride, cyanogen bromide, and ethyl chloroformate were purchased from …
Number of citations: 20 www.tandfonline.com
JCW Chien, R Zhou, CP Lillya - Macromolecules, 1987 - ACS Publications
… 4-Methoxybenzoyl chloride was distilled at 117-118 C/14 mm, 4-butoxybenzoyl chloride was distilled at 160 C/8 mm, and4-hydroxybenzoic acid was dried at 85 C in vacuo …
Number of citations: 31 pubs.acs.org
GG Barclay, CK Ober, KI Papathomas… - Macromolecules, 1992 - ACS Publications
… The ester, 4-[(4-butoxybenzoyl)oxy]phenol (8), was synthesized by the SchottenBaumann reaction of a large excess of hydroquinone (6) with 4-butoxybenzoyl chloride (7) according to …
Number of citations: 105 pubs.acs.org
이수지, 심상연, 진성호, 임권택… - 한국공업화학회연구 …, 2015 - papersearch.net
… A new ionic polyacetylene with benzoyl functional groups was synthesized by the activation polymerization of 2-ethynylpyridine with 4-butoxybenzoyl chloride without any additional …
Number of citations: 0 papersearch.net

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